molecular formula C9H18ClNO2 B1419453 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide CAS No. 1193389-69-3

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide

Cat. No.: B1419453
CAS No.: 1193389-69-3
M. Wt: 207.7 g/mol
InChI Key: YRVLRCSNGCAXSF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide (CAS No. 1193389-69-3) is a chloroacetamide derivative with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . Structurally, it features a chloroacetamide backbone substituted with a 2-(3-methylbutoxy)ethyl group, which confers distinct physicochemical properties. The compound is primarily utilized as an organic building block in chemical synthesis, available commercially at 95% purity in quantities ranging from 250 mg to 5 g .

Properties

IUPAC Name

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-8(2)3-5-13-6-4-11-9(12)7-10/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLRCSNGCAXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves the reaction of a suitable chloroacetamide precursor with an ether-containing side chain, specifically 2-(3-methylbutoxy)ethyl derivatives. The process typically proceeds as follows:

  • Starting materials:

    • 2-Chloroacetamide or its derivatives
    • 2-(3-methylbutoxy)ethylamine or alcohols (which are converted to amines or activated for substitution)
  • Reaction conditions:

    • Use of a base such as potassium carbonate or sodium hydride to deprotonate the alcohol or amine, increasing nucleophilicity
    • Reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic attack on the chloro group
  • Outcome:

    • Formation of the ether linkage with retention of the chloroacetamide functional group

Acylation of Amines with Chloroacetyl Chloride

A common route involves acylation of a suitable amine with chloroacetyl chloride:

Step Description Conditions Notes
1 Preparation of 2-(3-methylbutoxy)ethylamine Reaction of corresponding alcohol with ammonia or amination protocols Ensures amino functionality for subsequent acylation
2 Acylation with chloroacetyl chloride Reacting amine with chloroacetyl chloride in the presence of a base like triethylamine Yields the chloroacetamide core

This method is supported by the synthesis of similar compounds where acyl chlorides react with amines under controlled conditions to form acetamide derivatives.

Ether Formation via Williamson Synthesis

For constructing the ether moiety, the Williamson ether synthesis is often employed:

  • Reactants:

    • Alkoxide derived from 3-methylbutanol
    • 2-(Chloromethyl)acetamide or related halides
  • Procedure:

    • Deprotonation of alcohol with sodium hydride or potassium tert-butoxide
    • Nucleophilic substitution on the halide to form the ether linkage

This approach allows for precise control over the ether chain length and substitution pattern, critical for optimizing biological activity.

Optimization and Purification

  • Reaction monitoring:
    • Thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate formation
  • Purification methods:
    • Recrystallization from ethanol or ethanol/DMF mixtures
    • Chromatography techniques such as flash chromatography for higher purity

Data Table Summarizing Key Preparation Parameters

Method Starting Materials Key Reagents Solvent Reaction Conditions Yield Notes
Nucleophilic substitution 2-(3-methylbutoxy)ethyl alcohol/amine Potassium carbonate, DMF Reflux 4-6 hours 65-80% Ether linkage formation
Acylation 2-(3-methylbutoxy)ethylamine Chloroacetyl chloride Triethylamine, DCM 0°C to room temp 70-85% Amide formation
Williamson ether synthesis 3-methylbutanol derivatives Sodium hydride DMF Reflux 60-75% Ether chain elongation

Research Findings and Literature Insights

  • Synthesis of similar acetamide derivatives:
    Literature indicates that compounds with analogous structures are synthesized via acylation of amines with chloroacetyl chlorides under basic conditions, followed by ether formation through Williamson synthesis. These methods are adaptable for the specific side chain of 2-(3-methylbutoxy)ethyl.

  • Optimization strategies:
    Reaction parameters such as temperature, solvent choice, and stoichiometry significantly influence yield and purity. For example, low-temperature acylation minimizes side reactions, while polar aprotic solvents enhance nucleophilic substitution efficiency.

  • Purity and characterization: Purified compounds are characterized by NMR, MS, and IR spectroscopy, confirming the integrity of the acetamide and ether functionalities.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[2-(3-methylbutoxy)ethyl]acetamide has several scientific research applications, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.

  • Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most derivatives are synthesized via chloroacetylation of amines or phenols using chloroacetyl chloride, as seen for compounds 30 and 31 (82% and 54% yields, respectively) .
  • Physical Properties: Melting points vary significantly; for example, compound 30 melts at 75°C, while phenoxy derivatives with hydroxyl groups (e.g., compound 31) exhibit higher melting points (84°C) due to hydrogen bonding .

Biological Activity

2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide is an organic compound with the molecular formula C₁₄H₁₉ClN₁O₂ and a molecular weight of approximately 270.76 g/mol. Its structure includes a chloro group, an acetamide functional group, and an ether moiety, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The presence of the chlorine atom in 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide allows for nucleophilic substitution reactions. This property is significant for its reactivity with various biological targets, potentially influencing its pharmacological profile. The compound's ability to participate in acylation reactions due to its acetamide functionality further enhances its versatility in medicinal chemistry applications.

Antimicrobial Activity

Research indicates that 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide exhibits promising antimicrobial properties . A study involving the synthesis of various chloroacetamide derivatives demonstrated excellent antibacterial and antifungal activity against several strains of microorganisms. The compound was tested against:

  • Bacteria:
    • Escherichia coli (ATCC 25922)
    • Pseudomonas aeruginosa (ATCC 27853)
    • Staphylococcus aureus (ATCC 25923)
  • Fungi:
    • Candida species

The results showed significant inhibition zones, indicating strong antibacterial and antifungal activities compared to standard antibiotics like Gentamicin and Amphotericin B .

Table 1: Antibacterial Activity of 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide Derivatives

Sample CodeE.coli (mm)Pseudomonas (mm)Staphylococcus (mm)
3a716No zone
3b262325
3c303536
............

The diameter of inhibition zones was measured after a standard incubation period, with results indicating varying degrees of effectiveness among different derivatives .

While specific mechanisms for the action of 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide are not fully elucidated, it is hypothesized that its reactivity with microbial cell components may disrupt essential cellular processes. The chloro group may enhance interaction with nucleophiles present in microbial cells, leading to cellular damage or death.

Case Studies

A notable study focused on the synthesis and biological evaluation of chloroacetamide derivatives, including our compound of interest. The researchers synthesized several derivatives through reactions involving chloroacetyl chloride and various amines. They employed techniques such as thin-layer chromatography for monitoring reactions and confirmed structures using IR and GC-MS spectroscopy.

Findings:

  • The synthesized compounds showed varying degrees of antimicrobial activity.
  • Compounds with longer alkyl chains or specific functional groups exhibited enhanced activity against certain bacterial strains.
  • The study concluded that structural modifications could optimize biological activity, suggesting potential pathways for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(3-methylbutoxy)ethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring by TLC and characterization via 1H^1H-NMR (e.g., δ 1.0–1.5 ppm for methyl groups, δ 3.4–3.6 ppm for ether linkages) are critical .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm C=O stretch (~1650–1700 cm1^{-1}) and N-H bend (~1550 cm1^{-1}).
  • NMR spectroscopy : 1H^1H-NMR identifies ether (δ 3.4–3.6 ppm) and acetamide (δ 2.1–2.3 ppm) protons. 13C^{13}C-NMR resolves carbonyl carbons (~165–170 ppm) and aliphatic chains.
  • Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What structure-activity relationships (SAR) link this compound to herbicidal activity?

  • Methodological Answer : Compare its structure to known chloroacetamide herbicides (e.g., alachlor, butachlor). The 2-chloroacetamide moiety and alkyl ether chain are critical for inhibiting very-long-chain fatty acid (VLCFA) synthesis in plants. SAR studies involve synthesizing analogs with modified alkoxy chains (e.g., varying methylbutoxy groups) and testing inhibition of Arabidopsis thaliana VLCFA elongases in vitro .

Q. How do environmental degradation pathways affect its persistence?

  • Methodological Answer : Investigate hydrolysis and microbial degradation using HPLC-MS:

  • Hydrolysis : Monitor in buffered solutions (pH 5–9) at 25°C; acidic conditions typically accelerate chloroacetamide breakdown.
  • Soil metabolism : Use 14C^{14}C-labeled compound in soil microcosms to track metabolites (e.g., ethanesulfonic acid degradates) via radiometric detection .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., human blood cell assays) may arise from impurity profiles. Employ orthogonal methods:

  • HPLC-DAD/ELS : Quantify purity (>98%) and detect trace byproducts.
  • Dose-response assays : Use standardized cell lines (e.g., HepG2) with controlled exposure times (24–72 hr) and ATP-based viability assays .

Q. How can synthesis yields be optimized for scalable production?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

  • Solvent selection : Tetrahydrofuran (THF) improves solubility of hydrophobic intermediates.
  • Catalysis : Add triethylamine (1.2 eq) to scavenge HCl, reducing side reactions.
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize decomposition .

Q. What interactions occur between this compound and biological targets?

  • Methodological Answer : Use molecular docking and surface plasmon resonance (SPR):

  • Docking : Simulate binding to acetolactate synthase (ALS) using AutoDock Vina; focus on hydrogen bonding with Ser653 and hydrophobic interactions.
  • SPR : Immobilize ALS on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .

Q. How do stereochemical factors influence its reactivity and bioactivity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare:

  • Circular dichroism (CD) : Assign absolute configuration.
  • Enantioselective bioassays : Test herbicidal activity against monocot/dicot models (e.g., Lemna minor, Brassica napus) to identify stereospecific effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide
Reactant of Route 2
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2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide

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